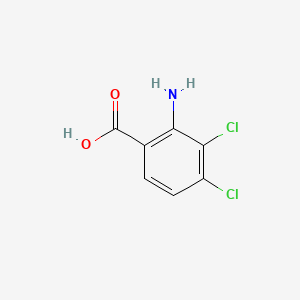

2-Amino-3,4-dichlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFCCMCEVBFNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402090 | |

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-62-9 | |

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-3,4-dichlorobenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-3,4-dichlorobenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound. As a substituted anthranilic acid derivative, this compound presents a unique combination of functional groups—an amino group, a carboxylic acid, and a dichlorinated aromatic ring—making it a molecule of significant interest for researchers in medicinal chemistry and materials science. This document consolidates key physicochemical data, outlines detailed experimental protocols, and offers insights into its utility as a molecular building block, particularly for drug development professionals.

Physicochemical and Structural Properties

This compound is a solid, crystalline compound. The spatial arrangement of its functional groups dictates its reactivity, solubility, and potential for intermolecular interactions. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group significantly influences the electron density of the aromatic ring and the basicity of the amino group.

Quantitative data for this molecule and its isomers have been compiled from various chemical data repositories. While specific experimental values for the 2-amino-3,4-dichloro isomer are sparse, the properties can be reliably inferred from closely related analogs.

Table 1: Core Physicochemical Properties of Dichlorinated Aminobenzoic Acids

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.02 g/mol | [1][2] |

| Appearance | Off-white to white powder/solid | [3] |

| Melting Point | Isomer-dependent, e.g., 226-229 °C (3,5-dichloro) | [4] |

| Boiling Point | ~344 °C (Predicted for isomers) | [4] |

| Water Solubility | Low to slightly soluble | [3][4] |

| pKa | ~4.20 (Predicted for isomers) | [4] |

| LogP (Octanol/Water) | ~2.6 - 3.84 (Predicted for isomers) | [2][4] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established organic chemistry routes. A common strategy involves the selective chlorination of an appropriate aminobenzoic acid precursor or the reduction of a corresponding nitro-substituted benzoic acid.

Proposed Synthetic Pathway

A logical synthetic route begins with the nitration of 3,4-dichlorobenzoic acid, followed by the reduction of the nitro group to an amine. This pathway offers good control over the regiochemistry.

Protocol 1: Two-Step Synthesis from 3,4-Dichlorobenzoic Acid

-

Nitration:

-

Carefully dissolve 3,4-dichlorobenzoic acid in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.

-

Allow the reaction to stir for several hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice to precipitate the 2-nitro-3,4-dichlorobenzoic acid product.

-

Filter, wash with cold water until the filtrate is neutral, and dry the solid product.

-

-

Reduction:

-

Suspend the synthesized 2-nitro-3,4-dichlorobenzoic acid in ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.[5]

-

If using SnCl₂/HCl, heat the mixture under reflux for several hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the this compound.

-

Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent like ethanol/water.

-

Caption: Proposed two-step synthesis of this compound.

Core Reactivity

The reactivity is governed by its three key functional groups:

-

Amino Group (-NH₂): Acts as a nucleophile and a base. It can undergo acylation, alkylation, and diazotization reactions, making it a versatile handle for further derivatization.[6]

-

Carboxylic Acid Group (-COOH): This acidic group can be converted into esters, amides, or acid chlorides. It is a key site for conjugation to other molecules, such as peptides or drug scaffolds.[6]

-

Dichlorinated Aromatic Ring: The chlorine atoms are deactivating and ortho-, para-directing for further electrophilic substitution, though such reactions are generally difficult. The C-Cl bonds can potentially participate in nucleophilic aromatic substitution or cross-coupling reactions under specific catalytic conditions.[6]

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Caption: Integrated workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. For this compound, the following features are expected.

-

¹H NMR:

-

Aromatic Protons: Two signals in the aromatic region (approx. 6.5-8.0 ppm), appearing as doublets due to coupling with each other.

-

Amino Protons (-NH₂): A broad singlet, whose chemical shift is solvent-dependent.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield shift (>10 ppm), also solvent-dependent.

-

-

¹³C NMR:

-

Seven distinct signals are expected: six for the aromatic carbons (with C-Cl, C-N, and C-COOH carbons having characteristic shifts) and one for the carbonyl carbon (~165-175 ppm).[7]

-

Protocol 2: NMR Sample Preparation and Analysis [7]

-

Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

-

Cap the tube and ensure the sample is fully dissolved.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data to determine chemical shifts, integration, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

Table 2: Expected Characteristic IR Absorption Bands [7][8]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3500 |

| Carboxylic Acid (O-H) | Stretching (broad) | 2500 - 3300 |

| Carbonyl (C=O) | Stretching | 1660 - 1710 |

| Aromatic Ring (C=C) | Stretching | 1550 - 1600 |

| Carbon-Chlorine (C-Cl) | Stretching | 700 - 850 |

Protocol 3: FT-IR Analysis (KBr Pellet Method) [7]

-

Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine, homogenous powder to a pellet-pressing die.

-

Apply 8-10 tons of pressure using a hydraulic press to form a thin, transparent pellet.

-

Place the pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Subtract a background spectrum of a pure KBr pellet to obtain the final sample spectrum.

Applications in Drug Development and Research

Aminobenzoic acids are established building blocks in pharmaceutical science.[9] The specific substitution pattern of this compound makes it a valuable scaffold for creating novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The compound provides multiple points for chemical modification, allowing it to serve as a central framework for building more complex molecules. The amino and carboxyl groups are ideal for forming amide bonds, a cornerstone of peptide and drug chemistry.[10]

-

Induction of Secondary Structures: As a rigid aromatic amino acid, its incorporation into a peptide chain can act as a turn-inducer, forcing the molecule into specific bioactive conformations, which is crucial for designing peptidomimetics.[10]

-

Enhancement of Metabolic Stability: The incorporation of non-natural amino acids can increase a peptide-based drug's resistance to enzymatic degradation, thereby improving its in vivo half-life.[10]

-

Precursor for Heterocycles: The ortho-amino carboxylic acid structure is a classic precursor for the synthesis of various fused heterocyclic systems, many of which form the core of important drug classes.

Caption: Role as a versatile scaffold in medicinal chemistry applications.

Safety and Handling

As with any laboratory chemical, this compound and its isomers must be handled with appropriate care. Information from Safety Data Sheets (SDS) for closely related compounds indicates the following.[11]

-

Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[3]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

References

- Angene Chemical. (2024, November 10).

- PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid.

- Bayer AG. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. U.S.

- PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. [Link]

- PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid.

- Nakazato, A., et al. (2006). Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (MGS0039): A Potent and Orally Active Group II mGluR Antagonist With Antidepressant-Like Potential. Bioorganic & Medicinal Chemistry, 14(12), 4193-207. [Link]

- Kaya Kinaytürk, N., & Oturak, H. (2018). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 134(1), 276-281. [Link]

- Suru Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. [Link]

- Aslam, M. S., et al. (2023).

Sources

- 1. 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Amino-2,3-dichloro-benzoic acid methyl ester (1807013-25-7) for sale [vulcanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 2-Amino-3,4-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Dichlorinated Anthranilic Acid Derivative

2-Amino-3,4-dichlorobenzoic acid, a halogenated derivative of anthranilic acid, is a molecule of significant interest in the landscape of modern medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a versatile building block for the synthesis of complex heterocyclic scaffolds, which are prevalent in a wide array of therapeutic agents. The precise arrangement of the amino, carboxylic acid, and dichloro functionalities on the aromatic ring provides a unique combination of reactivity and structural rigidity, making it a valuable precursor for novel pharmaceutical candidates. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and an exploration of its applications in the pharmaceutical industry.

Core Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity.

| Property | Value | Source(s) |

| CAS Number | 20776-62-9 | [1][2][3][4] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][3][4] |

| Molecular Weight | 206.03 g/mol | [1][3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 237-238 °C | |

| Purity | ≥95% | [1] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents. |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic region would likely show two doublets corresponding to the protons on the benzene ring. The amine protons would appear as a broad singlet, and the carboxylic acid proton as a singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretches.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale method involves the oxidative cleavage of a substituted indole.

Experimental Protocol: Synthesis from 6,7-dichloro-1H-indole-2,3-dione

This protocol details the synthesis of this compound from 6,7-dichloro-1H-indole-2,3-dione.

Materials:

-

6,7-dichloro-1H-indole-2,3-dione

-

Potassium hydroxide (KOH)

-

Potassium chloride (KCl)

-

30 wt% aqueous hydrogen peroxide (H₂O₂)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Prepare a suspension of potassium hydroxide and potassium chloride in deionized water in a reaction vessel equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

To this cooled suspension, add 6,7-dichloro-1H-indole-2,3-dione in one portion with vigorous stirring.

-

Slowly add 30 wt% aqueous hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add ethyl acetate to the reaction mixture and transfer the contents to a separatory funnel.

-

Wash the organic layer sequentially with deionized water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by its three functional groups: the carboxylic acid, the primary amine, and the dichlorinated benzene ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.

-

Amino Group: The primary amine is nucleophilic and can be acylated, alkylated, and diazotized. It also activates the aromatic ring towards electrophilic substitution.

-

Dichlorinated Aromatic Ring: The chlorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the strong activating effect of the amino group will also influence the regioselectivity of such reactions. The chlorine atoms can also participate in nucleophilic aromatic substitution reactions under forcing conditions.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, primarily due to its utility in constructing heterocyclic ring systems.[5] While specific examples of blockbuster drugs derived from this exact isomer are not prominently featured in publicly available literature, its structural motifs are present in various classes of biologically active compounds. It serves as a precursor for the synthesis of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

The presence of the dichloro substitution pattern can enhance the lipophilicity and metabolic stability of a drug molecule, potentially leading to improved pharmacokinetic profiles.

Illustrative Synthetic Application Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical heterocyclic drug candidate.

Caption: Generalized synthetic workflow utilizing this compound.

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general framework for the HPLC analysis of this compound. Method optimization may be required based on the specific HPLC system and column used.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic content (e.g., 95% A to 95% B over 20 minutes)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

Caption: A typical workflow for the HPLC purity analysis of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with significant potential in the pharmaceutical industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of diverse and complex drug candidates. A thorough understanding of its properties, synthesis, and analytical methods is essential for researchers and scientists working in drug discovery and development. This guide provides a solid foundation of technical information to support the effective utilization of this important molecule.

References

- Supporting Information for a scientific publication. (Details on specific reference not fully provided in search results)

- MySkinRecipes. This compound.

- NIST. 2-Amino-4-chlorobenzoic acid. In NIST Chemistry WebBook.

- NIST. 2-Amino-4-chlorobenzoic acid. In NIST Chemistry WebBook.

- The Versatility of 2-Amino-4,6-dichlorobenzoic Acid in Pharmaceutical Synthesis. (2025-11-13).

- Capot Chemical. This compound.

- Master Organic Chemistry. Reactions and Mechanisms.

- PubChem. 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information.

- ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

- DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.

- NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843).

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- RSC Publishing. Analytical Methods.

- HSE Consultations Hub. July 2022 Initial DAR.

- Organic Syntheses. 2-amino-3-fluorobenzoic acid.

- Google Patents. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

- Shimadzu. Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System.

- PrepChem.com. Preparation of 3,4-dichlorobenzoic acid.

- PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

- SURU Chemical. 3 amino 2 5 Dichlorobenzoic acid.

- PubChem. 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.

- Medizinische Fakultät Münster. Amino acids.

- ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR...

- NIST. Benzoic acid, 2,4-dichloro-. In NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-3,4-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,4-dichlorobenzoic acid is a valuable substituted anthranilic acid derivative with significant potential as a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique scaffold for the development of bioactive molecules. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, with a primary focus on a detailed, field-proven methodology. The document delves into the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses alternative synthetic strategies.

Introduction: The Significance of this compound

Substituted anthranilic acids are a cornerstone in medicinal chemistry and materials science. The introduction of halogen atoms, such as chlorine, at specific positions on the aromatic ring can profoundly influence the physicochemical properties of the molecule, including its lipophilicity, electronic character, and metabolic stability. These modifications are crucial in modulating the biological activity and pharmacokinetic profile of drug candidates. This compound, with its ortho-amino group and vicinal dichloro substituents, presents a unique structural motif for the synthesis of a diverse range of heterocyclic compounds, such as quinazolinones, and as a scaffold for the development of novel therapeutic agents and specialized polymers. While not as extensively documented as some other isomers, its strategic importance is growing in niche applications within discovery chemistry.

Primary Synthesis Pathway: Copper-Catalyzed Amination of 3,4-Dichlorobenzoic Acid

The most direct and industrially scalable approach to the synthesis of this compound is through the amination of a suitable di- or tri-chlorinated benzoic acid precursor. Drawing from established methodologies for the synthesis of structurally similar compounds, a copper-catalyzed nucleophilic aromatic substitution (SNAr) of a chlorine atom with ammonia presents a robust and efficient strategy.

Proposed Reaction Scheme

The overall transformation involves the selective displacement of a chlorine atom ortho to the carboxylic acid group in a trichlorobenzoic acid derivative by an amino group using ammonia in the presence of a copper catalyst. A more plausible and readily available starting material would be 2,3,4-trichlorobenzoic acid.

Caption: Proposed synthesis of this compound via amination.

Mechanistic Insights: The Role of Copper Catalysis

The copper-catalyzed amination of aryl halides, often referred to as the Ullmann condensation, is a well-established reaction. The precise mechanism can be complex and is believed to involve the following key steps:

-

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide, forming a copper(III) intermediate.

-

Ligand Exchange: Ammonia or an amine coordinates to the copper center.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the copper(I) catalyst and releasing the aminated product.

The presence of the carboxylic acid group ortho to the leaving group can facilitate the reaction through chelation with the copper catalyst, thereby increasing the local concentration of the reactants and promoting the reaction.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of 2-amino-3-chlorobenzoic acid and is expected to be highly effective for the target molecule with minor modifications.[1]

Materials:

-

2,3,4-Trichlorobenzoic acid

-

Aqueous ammonia (25-30%)

-

Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

High-pressure autoclave reactor

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure autoclave reactor, dissolve 1 mole of 2,3,4-trichlorobenzoic acid in approximately 500-1000 parts of water containing at least an equimolar amount of sodium hydroxide.

-

Catalyst and Reagent Addition: To this solution, add a catalytic amount of copper(I) chloride or copper(II) chloride (e.g., 0.01-0.05 mol%).

-

Ammonolysis: Seal the autoclave and introduce a significant excess of aqueous ammonia (approximately 500 to 2500 mol%).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 150°C and 220°C. The optimal temperature may need to be determined empirically but a starting point of 170-190°C is recommended. Maintain the reaction at this temperature under the resulting pressure for several hours (e.g., 3-6 hours), monitoring the reaction progress if possible.

-

Workup: After cooling the reactor to room temperature, carefully vent any excess ammonia. Transfer the reaction mixture to a suitable container.

-

Isolation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This will precipitate the this compound.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary (Anticipated)

| Parameter | Value | Reference/Rationale |

| Starting Material | 2,3,4-Trichlorobenzoic acid | Commercially available. |

| Key Reagents | Aqueous Ammonia, CuCl/CuCl₂ | Standard industrial chemicals. |

| Temperature | 150-220 °C | Based on analogous reactions.[1] |

| Pressure | Autogenous | Dependent on temperature and ammonia concentration. |

| Anticipated Yield | 70-90% | Based on yields for similar transformations.[1] |

| Purity | >95% (after recrystallization) | Standard expectation for this type of synthesis. |

Alternative Synthetic Strategies

While the copper-catalyzed amination is the most direct route, other synthetic pathways can be considered, particularly for laboratory-scale synthesis or if the primary starting material is unavailable.

Nitration and Subsequent Reduction of 3,4-Dichlorobenzoic Acid

A classic approach to introducing an amino group onto an aromatic ring is through the reduction of a nitro group.

Caption: Synthesis via nitration and reduction of 3,4-Dichlorobenzoic acid.

Causality behind Experimental Choices:

-

Nitration: The nitration of 3,4-dichlorobenzoic acid with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of isomers. The directing effects of the chloro and carboxylic acid groups will influence the position of nitration. Separation of the desired 2-nitro isomer would be a critical and potentially challenging step.

-

Reduction: The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with reducing metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). Catalytic hydrogenation is generally cleaner, while metal-based reductions are often more cost-effective for larger scales.

Synthesis from 3,4-Dichloroaniline

Another viable route starts from the commercially available 3,4-dichloroaniline. This pathway involves the introduction of the carboxylic acid group.

Caption: A multi-step synthesis starting from 3,4-dichloroaniline.

Causality behind Experimental Choices:

-

Protection: The amino group of 3,4-dichloroaniline is typically protected (e.g., as an amide) to prevent side reactions during the carboxylation step.

-

Carboxylation: The introduction of the carboxylic acid group can be challenging. Methods like the Kolbe-Schmitt reaction (carboxylation of a phenoxide) are not directly applicable. Alternative strategies might involve ortho-lithiation followed by quenching with carbon dioxide, although this can be complex with multiple halogen substituents.

-

Deprotection: The final step would involve the removal of the protecting group to yield the desired product.

Conclusion

The synthesis of this compound is achievable through several synthetic routes. The copper-catalyzed amination of 2,3,4-trichlorobenzoic acid stands out as the most promising approach for its directness and potential for scalability. Alternative pathways, such as the nitration and reduction of 3,4-dichlorobenzoic acid or a multi-step synthesis from 3,4-dichloroaniline, offer viable, albeit potentially more complex, alternatives. The choice of the optimal synthesis route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific purity requirements for the final product. Further process development and optimization would be necessary to translate these proposed methods into robust and efficient manufacturing processes.

References

- Papenfuhs, T., & Rapp, J. (1992). Process for the preparation of 2-amino-3-chlorobenzoic acid. U.S. Patent No. 5,233,083. Washington, DC: U.S.

Sources

Synthesis of 2-Amino-3,4-dichlorobenzoic acid from 6,7-dichloroindole-2,3-dione.

An In-depth Technical Guide to the Synthesis of 2-Amino-3,4-dichlorobenzoic Acid from 6,7-Dichloroindole-2,3-dione

Authored by: A Senior Application Scientist

Foreword: Strategic Synthesis of Key Aromatic Intermediates

In the landscape of modern pharmaceutical and agrochemical development, the efficient and reliable synthesis of highly functionalized aromatic intermediates is paramount. This compound stands out as a critical building block, particularly in the creation of complex heterocyclic systems that form the core of many bioactive molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable compound starting from 6,7-dichloroindole-2,3-dione (6,7-dichloroisatin).

This document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the transformation, providing the causal logic behind each experimental choice to ensure not only success but also a deep understanding of the process. The protocols described herein are designed to be self-validating, offering a robust and reproducible pathway for researchers, scientists, and drug development professionals.

The Synthetic Strategy: Oxidative Cleavage of the Isatin Core

The transformation of an indole-2,3-dione (isatin) to its corresponding 2-aminobenzoic acid (anthranilic acid) is a powerful synthetic maneuver. The chosen pathway involves the oxidative cleavage of the C2-C3 bond within the isatin ring system. This method is noted for its efficiency, mild reaction conditions, and environmental compatibility, often utilizing common and inexpensive reagents.

The conversion of 6,7-dichloroindole-2,3-dione to this compound is achieved through a base-mediated oxidative cleavage using hydrogen peroxide. This approach offers high yields and avoids the use of heavy metal catalysts or harsh reagents, making it an attractive method for both laboratory-scale and potential scale-up operations.[1][2][3]

Mechanistic Insights

The reaction proceeds via a mechanism analogous to a peroxide-mediated cleavage. The key steps are outlined below:

-

Deprotonation and Nucleophilic Attack: In the presence of a strong base like sodium hydroxide (NaOH), the acidic N-H proton of the isatin is removed. Simultaneously, hydrogen peroxide (H₂O₂) is deprotonated to form the hydroperoxide anion (HOO⁻), a potent nucleophile. This anion then attacks the electrophilic C2 carbonyl carbon of the isatin ring.

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Ring Opening via C-C Bond Cleavage: The intermediate collapses, leading to the cleavage of the C2-C3 bond. This is the crucial ring-opening step that breaks apart the five-membered pyrrole ring of the isatin.

-

Rearrangement and Decarboxylation: Following the C-C bond cleavage, a series of rearrangements and the likely loss of the C3 carbonyl group (as carbonate or CO₂) occurs, ultimately forming the sodium salt of the target anthranilic acid.

-

Protonation: The final step is the acidification of the reaction mixture. This protonates the amino group and the carboxylate, causing the free this compound to precipitate from the aqueous solution.

This mechanism is supported by studies on the general oxidation of isatins to anthranilic acids, which highlight the efficacy of the NaOH and H₂O₂ system.[1]

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. Adherence to safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, is mandatory.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 6,7-Dichloroindole-2,3-dione | C₈H₃Cl₂NO₂ | 216.02 | 18711-12-1 | Starting material.[4] |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive base. |

| Hydrogen Peroxide (H₂O₂) | H₂O₂ | 34.01 | 7722-84-1 | 30% aqueous solution. Strong oxidizer. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated or 6M solution. Corrosive. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Reaction solvent. |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis and purification.

Detailed Steps:

-

Preparation of a Basic Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-dichloroindole-2,3-dione (e.g., 5.0 g, 23.1 mmol) in a 2 M aqueous solution of sodium hydroxide (e.g., 40 mL). Stir until all the solid has dissolved, which may result in a dark-colored solution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C. It is crucial to maintain this low temperature during the addition of the oxidant.

-

Oxidant Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (e.g., 5.0 mL, ~49 mmol) dropwise to the cooled solution using a dropping funnel. Causality Check: The slow, dropwise addition is essential to control the exothermic nature of the reaction and prevent the thermal decomposition of hydrogen peroxide, which would reduce the yield and could lead to a runaway reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically rapid and should be complete within 15-30 minutes.[1] Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Product Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add concentrated or 6M hydrochloric acid dropwise to neutralize the excess NaOH and acidify the solution. The product, being an amino acid, has an isoelectric point at which its solubility is minimal. Continue adding acid until the pH of the solution is approximately 3. A precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (like NaCl). Dry the purified product under vacuum to a constant weight. The yield is typically high, often in the range of 85-95%.

Product Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Starting Material (6,7-Dichloroindole-2,3-dione) | Final Product (this compound) |

| Molecular Formula | C₈H₃Cl₂NO₂ | C₇H₅Cl₂NO₂ |

| Molecular Weight | 216.02 g/mol [4] | 206.02 g/mol [5] |

| CAS Number | 18711-12-1[4] | 20776-62-9[5] |

| Appearance | Typically an orange or red solid | White to off-white crystalline powder |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum of the product in a solvent like DMSO-d₆ is expected to show distinct signals for the two aromatic protons and the protons of the amine and carboxylic acid groups. The latter two will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR will show seven distinct signals, with the carbonyl carbon of the carboxylic acid appearing at the lowest field (typically >165 ppm).

-

IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹).

Applications in Research and Development

This compound is not an end-product but a valuable scaffold for further elaboration. Its primary application lies in serving as a key intermediate for more complex molecules.

-

Agrochemicals: This compound is a known precursor in the synthesis of modern insecticides, particularly those belonging to the anthranilic diamide class. These insecticides are valued for their high efficacy and low toxicity to non-target organisms.[6]

-

Pharmaceuticals: The anthranilic acid core is a common feature in many pharmaceutical agents. The specific substitution pattern of this compound makes it a tailored starting point for creating novel drug candidates with potential applications in various therapeutic areas.

Caption: Synthetic utility of this compound.

References

- Rio, G. F., Silva, B. V., Martinez, S. T., & Pinto, A. C. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 87(3), 1525-1529. [Link][1][2][3][7][8]

- Google Patents. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. [9]

- Amerigo Scientific. 6,7-Dichloro-1H-indole-2,3-dione. [Link][4]

Sources

- 1. redalyc.org [redalyc.org]

- 2. Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. 6,7-Dichloro-1H-indole-2,3-dione - Amerigo Scientific [amerigoscientific.com]

- 5. This compound 97% | CAS: 20776-62-9 | AChemBlock [achemblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Data of 2-Amino-3,4-dichlorobenzoic Acid

This guide provides a comprehensive analysis of the expected spectral data for 2-Amino-3,4-dichlorobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. While a complete set of publicly available experimental spectra for this specific isomer is limited, this document, grounded in the fundamental principles of spectroscopic analysis and data from closely related analogs, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who rely on spectral data for structural elucidation and quality control.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₅Cl₂NO₂) is a polysubstituted benzene derivative. The spatial arrangement of its functional groups—an amino group, two chlorine atoms, and a carboxylic acid—creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding this structure is paramount to interpreting its spectral data.

Caption: Molecular structure of this compound with atom numbering.

The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind the expected spectral features.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) spectroscopy is essential for identifying the number and connectivity of hydrogen atoms in a molecule. For this compound, we anticipate signals from the aromatic protons, the amine group, and the carboxylic acid group.

Expected Spectral Features:

The aromatic region is of particular interest. The two remaining protons on the benzene ring (H-5 and H-6) are adjacent to each other, forming an AX spin system. This will result in two doublets, with a coupling constant characteristic of ortho-coupling (typically 7-9 Hz). The electron-donating amino group and electron-withdrawing chloro and carboxyl groups will influence their chemical shifts. The protons of the amine (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 | d | 1H | H-5 | Downfield shift due to proximity to the electron-withdrawing chlorine and carboxylic acid groups. Split into a doublet by H-6. |

| ~ 6.8 | d | 1H | H-6 | Upfield shift relative to H-5 due to the influence of the electron-donating amino group. Split into a doublet by H-5. |

| ~ 5.0 - 6.0 | br s | 2H | -NH₂ | Broad signal due to quadrupolar relaxation and exchange. Position is solvent-dependent. |

| > 12.0 | br s | 1H | -COOH | Highly deshielded proton, appearing as a broad signal at a very downfield chemical shift. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (-NH₂, -COOH).

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is locked and shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Analysis: Integrate the peaks to determine the relative ratios of the protons and analyze the splitting patterns (multiplicities) and coupling constants to elucidate the proton connectivity.

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, seven distinct carbon signals are expected, one for each carbon atom in the molecule.

Expected Spectral Features:

The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carboxylic acid carbon will be the most downfield signal. The aromatic carbons will appear in the typical range of 110-150 ppm. The specific shifts of the ring carbons can be predicted by considering the additive effects of the substituents. Carbons directly attached to electronegative atoms (Cl, N) will have their resonances shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | -COOH | Carboxylic acid carbon, characteristically downfield. |

| ~ 148 | C-2 | Attached to the electron-donating amino group, shifted downfield. |

| ~ 132 | C-4 | Attached to an electron-withdrawing chlorine atom. |

| ~ 130 | C-5 | Aromatic CH carbon. |

| ~ 125 | C-3 | Attached to an electron-withdrawing chlorine atom. |

| ~ 118 | C-6 | Aromatic CH carbon, influenced by the adjacent amino group. |

| ~ 115 | C-1 | Quaternary carbon attached to the carboxyl group. |

Note: The assignments for the aromatic carbons are predictive and may require 2D NMR techniques (like HSQC/HMBC) for unambiguous confirmation.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Analysis: Identify the number of unique carbon signals and compare their chemical shifts to predicted values and correlation tables to assign them to the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Spectral Features:

The IR spectrum of this compound will be rich with information. Key absorptions will include the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, and the strong C=O stretch of the carbonyl group. The aromatic ring will also show characteristic C-H and C=C stretching vibrations. The C-Cl bonds will have absorptions in the fingerprint region.

Table 3: Predicted Major IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |

| ~ 1700 | C=O stretch | Carboxylic Acid (-COOH) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~ 1300 | C-N stretch | Aryl Amine |

| 800 - 600 | C-Cl stretch | Aryl Halide |

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the major absorption bands and assign them to the corresponding functional groups using IR correlation tables.

Caption: Standard procedure for obtaining an IR spectrum using an ATR accessory.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

Expected Spectral Features:

The key feature in the mass spectrum of this compound will be the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. The relative intensities of these peaks ([M]⁺, [M+2]⁺, [M+4]⁺) will be approximately 9:6:1, which is a highly characteristic signature for a molecule containing two chlorine atoms. Fragmentation patterns, such as the loss of the carboxyl group (-COOH) or a chlorine atom, can also provide structural information.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Notes |

| 205 | [C₇H₅³⁵Cl₂NO₂]⁺ | Molecular ion peak ([M]⁺) |

| 207 | [C₇H₅³⁵Cl³⁷ClNO₂]⁺ | [M+2]⁺ isotope peak |

| 209 | [C₇H₅³⁷Cl₂NO₂]⁺ | [M+4]⁺ isotope peak |

| 160 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 170 | [M - Cl]⁺ | Loss of a chlorine atom |

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation and isotope patterns.

Caption: General workflow for mass spectrometry analysis.

Conclusion: An Integrated Approach to Structural Verification

The unequivocal structural confirmation of this compound relies on the synergistic use of multiple spectroscopic techniques. Mass spectrometry would confirm the molecular weight and the presence of two chlorine atoms. Infrared spectroscopy would identify the key functional groups (amine, carboxylic acid). Finally, ¹H and ¹³C NMR spectroscopy would provide the detailed atomic connectivity, confirming the specific substitution pattern on the aromatic ring. Together, these predicted data points form a unique spectral fingerprint that allows for the confident identification and characterization of this important chemical compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

- PubChem. 4-Amino-2-chlorobenzoic acid. [Link]

- Supporting Information for publications that may contain spectral data for related compounds, such as 3,4-dichlorobenzoic acid. [Link]

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Amino-3,4-dichlorobenzoic acid

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,4-dichlorobenzoic acid, a crucial analytical technique for the structural elucidation and purity assessment of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical considerations for accurate spectral interpretation.

Introduction: The Role of ¹H NMR in Structural Analysis

¹H NMR spectroscopy is an indispensable tool in modern organic chemistry, offering profound insights into the molecular structure of a compound. By probing the magnetic properties of hydrogen nuclei (protons), it reveals detailed information about the electronic environment of each proton, their spatial relationships, and the overall connectivity of the molecule. For a substituted aromatic compound like this compound, ¹H NMR is pivotal for confirming the substitution pattern on the benzene ring, a critical aspect of its chemical identity.

Predicting the ¹H NMR Spectrum of this compound

A robust understanding of the ¹H NMR spectrum begins with a prediction based on the additive effects of the substituents on the benzene ring. The chemical shift of aromatic protons is influenced by the electron-donating or electron-withdrawing nature of the attached functional groups.

Substituent Effects:

-

Amino Group (-NH₂): An electron-donating group that increases electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect typically shifts the signals of nearby protons to a lower chemical shift (upfield).

-

Carboxylic Acid Group (-COOH): An electron-withdrawing group that decreases electron density on the aromatic ring, causing a deshielding effect and shifting proton signals to a higher chemical shift (downfield).

-

Chlorine Atoms (-Cl): Halogens are inductively electron-withdrawing but can also donate electron density through resonance. Their overall effect is generally deshielding.

Considering the positions of these substituents in this compound, we can anticipate the relative chemical shifts of the two aromatic protons. The proton at position 5 is meta to the amino group and ortho to a chlorine atom, while the proton at position 6 is ortho to the amino group and meta to a chlorine atom.

Expected Spectral Pattern:

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. These protons will appear as doublets due to coupling with each other. The coupling constant for ortho protons on a benzene ring is typically in the range of 6-10 Hz.[1]

Additionally, the spectrum will show signals for the labile protons of the amino (-NH₂) and carboxylic acid (-COOH) groups. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.[2] The amino protons will also likely appear as a broad singlet.

Experimental Data and Interpretation

While a definitive, publicly available high-resolution spectrum with full data is not readily accessible, a listing on ChemicalBook confirms the existence of a ¹H NMR spectrum for this compound (CAS No. 20776-62-9) recorded at 400 MHz in DMSO-d₆.[3] This information is invaluable for establishing the appropriate experimental conditions for reproducing the analysis.

Predicted Chemical Shifts and Coupling Constants:

Based on the analysis of substituent effects and data from analogous compounds, the following is a prediction of the ¹H NMR spectral data for this compound in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | ~ 7.5 - 7.8 | Doublet (d) | ~ 8 - 9 |

| H-6 | ~ 6.8 - 7.2 | Doublet (d) | ~ 8 - 9 |

| -NH₂ | Variable (broad) | Singlet (s) | N/A |

| -COOH | > 12 (broad) | Singlet (s) | N/A |

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of a high-quality and reproducible ¹H NMR spectrum, the following protocol is recommended.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve both the amino and carboxylic acid functionalities.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Visualizing the Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the coupling interaction between the aromatic protons.

Caption: Molecular structure of this compound with interacting protons.

Conclusion

The ¹H NMR spectrum of this compound is a powerful analytical tool for its unambiguous identification and characterization. A thorough understanding of substituent effects allows for a confident prediction of the spectrum, which can then be confirmed by experimental data acquisition following a robust protocol. The expected pair of doublets in the aromatic region, along with the characteristic signals for the amino and carboxylic acid protons, provides a unique spectral fingerprint for this molecule. This guide serves as a comprehensive resource for researchers and scientists working with this compound, enabling accurate and reliable structural analysis.

References

- Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

- University of California, Los Angeles.

- UCL Faculty of Mathematical & Physical Sciences.

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-3,4-dichlorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Amino-3,4-dichlorobenzoic acid in organic solvents. Recognizing the critical role of solubility in drug development and chemical synthesis, this document delves into the theoretical principles governing the dissolution of this compound. Due to the limited availability of direct experimental data, this guide presents a curated collection of solubility data for structurally analogous compounds to provide scientifically grounded estimations of solubility behavior. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of solubility using the shake-flask method, coupled with analytical quantification via High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is provided. This guide is intended to be a valuable resource for researchers, enabling informed solvent selection and optimization of processes involving this compound.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its structural framework, featuring an amino group, a carboxylic acid moiety, and two chlorine atoms on the benzene ring, imparts a unique combination of physicochemical properties that dictate its reactivity and intermolecular interactions. The solubility of this compound in various organic solvents is a fundamental parameter that profoundly influences its utility in a range of applications, including:

-

Drug Development: Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. Poor solubility can lead to inadequate absorption and diminished therapeutic efficacy.

-

Chemical Synthesis: The choice of solvent is critical for reaction kinetics, product purity, and yield. Understanding the solubility of reactants and products is essential for designing efficient synthetic routes and purification strategies.

-

Crystallization and Polymorphism: Controlled crystallization from specific solvents is often employed to isolate desired polymorphs with optimal stability and dissolution characteristics.

Given its multifaceted nature, a thorough understanding of the solubility of this compound is indispensable for scientists and researchers working with this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamic principle of achieving a minimum in the Gibbs free energy of the system. This is dictated by the interplay of enthalpy (heat of solution) and entropy (disorder) changes during dissolution. On a molecular level, the adage "like dissolves like" provides a useful, albeit simplified, guiding principle. The solubility of this compound is a consequence of the combined effects of its functional groups and the overall molecular structure.

2.1. Molecular Structure and Functional Group Analysis

The key structural features of this compound that influence its solubility are:

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This group strongly favors interactions with polar, protic solvents.

-

Amino Group (-NH₂): The amino group is also polar and can act as a hydrogen bond donor. Its presence enhances the molecule's ability to interact with protic and other polar solvents.

-

Dichloro-substituted Benzene Ring: The benzene ring itself is nonpolar and contributes to the molecule's lipophilicity. The two chlorine atoms are electron-withdrawing and increase the overall polarity of the aromatic system to some extent, but their primary contribution is to the molecule's size and London dispersion forces.

2.2. Solvent-Solute Interactions

The dissolution of this compound in an organic solvent involves the disruption of the crystal lattice of the solid and the formation of new interactions between the solute and solvent molecules. The nature and strength of these new interactions determine the extent of solubility.

-

Polar Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, are excellent candidates for dissolving this compound. They can engage in strong hydrogen bonding with both the carboxylic acid and amino groups of the solute.

-

Polar Aprotic Solvents (e.g., Ketones, Esters): Solvents like acetone and ethyl acetate can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the carboxylic acid and the protons of the amino group. While generally good solvents, the solubility might be slightly lower than in protic solvents of similar polarity.

-

Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, the dominant intermolecular forces are weak van der Waals forces. The energy required to break the strong intermolecular hydrogen bonds in the crystal lattice of this compound is not sufficiently compensated by the weak interactions with nonpolar solvent molecules. Consequently, the solubility in such solvents is expected to be very low.

-

Halogenated Solvents (e.g., Dichloromethane): Dichloromethane is a polar aprotic solvent with a significant dipole moment. It can interact with the polar functional groups of the solute through dipole-dipole interactions. While not as effective as hydrogen bonding solvents, it is expected to be a better solvent than nonpolar hydrocarbons.

Solubility Profile: An Analog-Based Approach

Disclaimer: The following data is for analogous compounds and should be used as a reference for predicting the general trends and magnitudes of solubility for this compound. For applications requiring precise solubility values, experimental determination is strongly recommended.

| Solvent | Analog Compound | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Alcohols | ||||

| Ethanol | 2,4-Dichlorobenzoic acid | 25 | >10 | [1] |

| Ethanol | 4-Aminobenzoic acid | 25 | Soluble | [2] |

| Methanol | 4-Aminobenzoic acid | 25 | Soluble | [2] |

| Ketones | ||||

| Acetone | Benzoic acid | 25 | Soluble | |

| Esters | ||||

| Ethyl Acetate | 3-Aminobenzoic acid | - | - | [1] |

| Halogenated Solvents | ||||

| Dichloromethane | 4-Amino-2,3-dichloro-benzoic acid methyl ester | Room Temp. | Likely Soluble | [3] |

| Chloroform | 4-Amino-2,3-dichloro-benzoic acid methyl ester | Room Temp. | Likely Soluble | [3] |

| Aromatic Hydrocarbons | ||||

| Toluene | Benzoic acid | 25 | - | [4] |

| Benzene | Benzoic acid | 25 | Soluble | |

| Ethers | ||||

| Diethyl Ether | 4-Aminobenzoic acid | 25 | Soluble | [2] |

Note: "Soluble" indicates a significant degree of dissolution, though precise quantitative values were not provided in the cited sources. The solubility of amino acids in various solvent systems is also influenced by pH.[2][5][6]

Experimental Determination of Solubility: A Standardized Protocol

For accurate and reliable solubility data, the equilibrium shake-flask method is the gold standard.[7] This section provides a detailed, step-by-step protocol for determining the solubility of this compound in organic solvents.

Materials and Equipment

-

This compound (purity >98%)

-

Organic solvents (HPLC or analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical instrument for quantification (HPLC-UV or UV-Vis spectrophotometer)

Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known aliquot of the clear supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analytical Quantification

The concentration of this compound in the diluted, saturated solution can be accurately determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

4.3.1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and selective method for quantifying organic compounds. A reversed-phase HPLC method is generally suitable for the analysis of aminobenzoic acid derivatives.[8]

-

Principle: The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

-

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH adjusted to 2.5 with formic acid) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to achieve optimal separation.[9]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detector at the λmax of this compound (to be determined experimentally, typically in the range of 250-300 nm).

-

Column Temperature: 30 °C

-

4.3.2. UV-Vis Spectroscopy Method

UV-Vis spectroscopy is a simpler and faster method for quantification, provided that the analyte has a significant chromophore and the solvent does not interfere with its absorbance.[10]

-

Principle: The amount of UV-visible light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

-

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Generate a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.[11]

-

Analyze the Sample: Measure the absorbance of the diluted, saturated sample at the λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample.

-

Calculation of Solubility

The solubility (S) of this compound in the respective solvent is calculated using the following formula:

S = C × DF

Where:

-

C is the concentration of the diluted sample determined by the analytical method (e.g., in mg/mL).

-

DF is the dilution factor.

The solubility can be expressed in various units, such as g/100 mL or mol/L.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Overall workflow for the experimental determination of solubility.

Caption: Logical steps for analytical quantification of the solute.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. The presence of both hydrogen bond donating and accepting groups, along with a significant nonpolar aromatic core, results in a preference for polar solvents, particularly those capable of hydrogen bonding. While direct quantitative solubility data remains elusive, this guide provides a robust theoretical framework and data from analogous compounds to facilitate informed solvent selection. For applications demanding high precision, the detailed experimental protocol for solubility determination via the shake-flask method, coupled with reliable analytical techniques, offers a clear path to obtaining accurate and reproducible data. This comprehensive guide serves as a valuable resource for researchers, empowering them to effectively utilize this compound in their scientific endeavors.

References

- 4-Aminobenzoic acid - Solubility of Things. (n.d.).

- Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Chen, X., et al. (2015). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol.

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Luo, R., & Acree, W. E., Jr. (2010). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515. [Link]

- Svärd, M., et al. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(24), 4817-4826. [Link]